molecular formula C22H18FN5O2S B3410591 4-fluoro-N-(2-{6-[(2-oxo-2-phenylethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide CAS No. 897759-05-6

4-fluoro-N-(2-{6-[(2-oxo-2-phenylethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide

Cat. No.: B3410591
CAS No.: 897759-05-6
M. Wt: 435.5 g/mol
InChI Key: OTXCUYJDEABOAI-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a fentanyl analogue . Fentanyl analogues are a family of over 1400 compounds that have been developed for legitimate medical use and also sold as designer drugs . They are known for their potency and efficacy .

Safety and Hazards

Fentanyl analogues like this compound have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects including coma and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, metabolism, and mechanism of action, as well as its potential uses in medical treatment and its potential for abuse. It would also be important to develop methods for detecting this compound in biological samples, which could be crucial for confirming its uptake and interpreting the results of acute intoxication cases or fatalities .

Properties

IUPAC Name

4-fluoro-N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2S/c23-17-8-6-16(7-9-17)22(30)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-18(29)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXCUYJDEABOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(2-{6-[(2-oxo-2-phenylethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(2-{6-[(2-oxo-2-phenylethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-(2-{6-[(2-oxo-2-phenylethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-(2-{6-[(2-oxo-2-phenylethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
Reactant of Route 5
4-fluoro-N-(2-{6-[(2-oxo-2-phenylethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
Reactant of Route 6
4-fluoro-N-(2-{6-[(2-oxo-2-phenylethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide

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